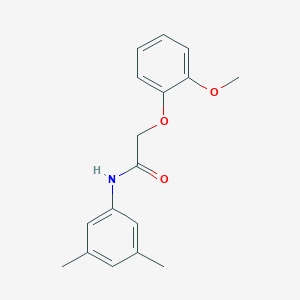
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, also known as EPTA, is a chemical compound that has been extensively studied in the scientific community. EPTA belongs to the class of thiomorpholine-containing compounds and has shown potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is not fully understood, but several studies have suggested that it acts by inhibiting specific enzymes and proteins. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may help in the treatment of Alzheimer's disease. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may help in the treatment of cancer and inflammation.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, and its chemical structure is well-characterized. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has also been shown to exhibit potent biological activity, making it a useful tool for studying various diseases. However, N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has poor solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide. One direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate the safety and efficacy of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide in human clinical trials. In addition, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide may facilitate its use in future research.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form N-(4-ethoxyphenyl)-2-(thiosemicarbazone)acetamide. Finally, the thiosemicarbazone group is oxidized to form N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide. The synthesis of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been reported in several scientific publications, and the compound has been synthesized using various methods.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Several scientific studies have demonstrated the efficacy of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide in these diseases, and the compound has shown promising results in pre-clinical studies.
Propriétés
Nom du produit |
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
|---|---|
Formule moléculaire |
C14H18N2O3S |
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)16-13(17)9-12-14(18)15-7-8-20-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) |
Clé InChI |
UADRULWGTXCBKG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)




![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)
